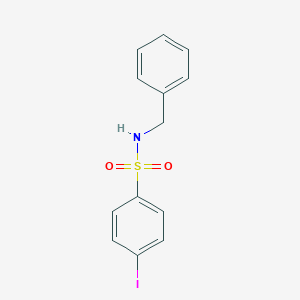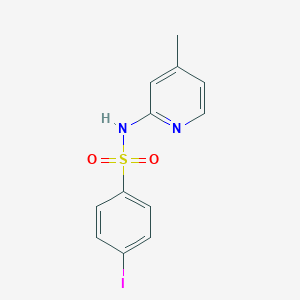![molecular formula C20H19BrN4O2S B273561 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)
2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is a chemical compound that has been synthesized in recent years. This compound has shown potential in scientific research as it has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It may also inhibit the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has been found to have various biochemical and physiological effects. It has been found to have antitumor, anti-inflammatory, antifungal, and antibacterial activity. Additionally, it has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether in lab experiments is its potential antitumor activity. This compound may be useful in the development of new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop effective treatments.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether. One direction is to further investigate its mechanism of action. This may help to develop more effective cancer treatments. Another direction is to study its potential as an anti-inflammatory agent in human clinical trials. Additionally, further research is needed to determine its potential as an antibacterial and antifungal agent.
Synthesemethoden
The synthesis of 2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether involves the reaction of 2-bromo-4-nitrophenol with propylthiol to form 2-bromo-4-(propylsulfanyl)phenol. This compound is then reacted with 2-aminobenzoic acid to form 2-bromo-4-[3-(propylsulfanyl)benzoic acid]. This compound is then reacted with 6-chloro-7-hydroxyquinazoline to form 2-bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has shown potential in scientific research. It has been found to have antitumor activity in various cancer cell lines. It has also been found to have anti-inflammatory activity in animal models. Additionally, it has been found to have antifungal and antibacterial activity.
Eigenschaften
Produktname |
2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether |
|---|---|
Molekularformel |
C20H19BrN4O2S |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
6-(3-bromo-4-methoxyphenyl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C20H19BrN4O2S/c1-3-10-28-20-23-19-17(24-25-20)13-6-4-5-7-15(13)22-18(27-19)12-8-9-16(26-2)14(21)11-12/h4-9,11,18,22H,3,10H2,1-2H3 |
InChI-Schlüssel |
FLMKVOPMEZMWDX-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)OC)Br)N=N1 |
Kanonische SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)OC)Br)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)
![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)

![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)